F-Amidine trifluoroacetate
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Overview
Description
F-Amidine trifluoroacetate is a chemical compound known for its role as an inhibitor of protein arginine deiminases. It is particularly selective for protein arginine deiminase 1 and protein arginine deiminase 4. The compound has a molecular formula of C14H19FN4O2 • CF3COOH and a molecular weight of 408.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
F-Amidine trifluoroacetate can be synthesized through a series of chemical reactions involving the introduction of a trifluoroacetate group to the amidine structure. The synthesis typically involves the use of reagents such as trifluoroacetic acid and specific amidine precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
F-Amidine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
F-Amidine trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies involving protein arginine deiminases, particularly in understanding their role in biological processes.
Medicine: this compound is investigated for its potential therapeutic applications, especially in cancer research due to its cytotoxic effects on certain cancer cell lines.
Industry: The compound finds applications in the development of new materials and chemical products
Mechanism of Action
F-Amidine trifluoroacetate exerts its effects by inhibiting protein arginine deiminases. It selectively targets protein arginine deiminase 1 and protein arginine deiminase 4, irreversibly inactivating them by covalently modifying an active site cysteine that is crucial for their catalytic activity. This inhibition affects various biological pathways, including those involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Cl-Amidine: Another inhibitor of protein arginine deiminases, but with different selectivity and potency.
TDFA trifluoroacetate: A derivative synthesized to increase the selectivity, bioavailability, and potency of Cl-Amidine.
Uniqueness
F-Amidine trifluoroacetate is unique due to its high selectivity for protein arginine deiminase 1 and protein arginine deiminase 4, making it a valuable tool in research focused on these enzymes. Its ability to irreversibly inactivate these enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLIKJNBRPBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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